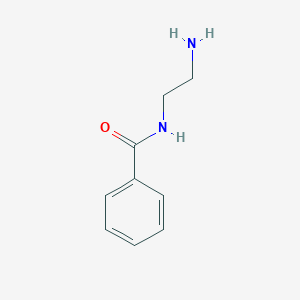

N-(2-aminoethyl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKHNPRDPAXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329720 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-17-2 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(2-aminoethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structural features, comprising a benzamide group linked to an ethylenediamine moiety, confer upon it a unique combination of physicochemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-aminoethyl)benzamide, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-aminoethyl)benzamide is presented in the tables below. It is important to note that while computed data is readily available, experimental values for some properties are not extensively reported in the literature. In such cases, data for the closely related compound N-benzylethylenediamine is provided as an estimate.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 164.21 g/mol | --INVALID-LINK--[1] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid | - |

| Boiling Point | Est. 162 °C at 20 mmHg | Based on N-benzylethylenediamine |

| Density | Est. 1 g/mL at 25 °C | Based on N-benzylethylenediamine |

Chemical and Solubility Properties

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 1.65 | --INVALID-LINK--[1] |

| pKa (amino group) | Estimated 9-10 | General primary amine pKa[2] |

| Water Solubility | Negligible | Based on N-benzylethylenediamine |

| Organic Solvent Solubility | Soluble in many organic solvents | General property of similar compounds |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of N-(2-aminoethyl)benzamide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

-

Sample of N-(2-aminoethyl)benzamide

Procedure:

-

Ensure the N-(2-aminoethyl)benzamide sample is pure and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump and manometer

-

Thermometer

-

Boiling chips

-

Sample of N-(2-aminoethyl)benzamide

Procedure:

-

Place a sample of N-(2-aminoethyl)benzamide and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and reduce the pressure to a known value (e.g., 20 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

To estimate the normal boiling point, a nomograph can be used to correct the observed boiling point to atmospheric pressure.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Sample of N-(2-aminoethyl)benzamide

-

Water (or other solvents of interest)

Procedure:

-

Add an excess amount of N-(2-aminoethyl)benzamide to a vial containing a known volume of water.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of N-(2-aminoethyl)benzamide in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound.

Determination of pKa

Principle: Potentiometric titration is used to determine the pKa of the ionizable amino group. The compound is dissolved in water and titrated with a standard acid solution, and the pH is monitored.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sample of N-(2-aminoethyl)benzamide

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of N-(2-aminoethyl)benzamide in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.

Biological Activities and Visualizations

N-(2-aminoethyl)benzamide exhibits notable biological activities, primarily as a reversible inhibitor of monoamine oxidase B (MAO-B) and as a fluorescent labeling reagent for N-glycans.

Reversible Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine.[] MAO-B inhibitors are of therapeutic interest for the treatment of neurodegenerative diseases like Parkinson's disease. N-(2-aminoethyl)benzamide and its analogs act as reversible inhibitors of MAO-B.[4] This means they bind to the enzyme, inhibit its activity, but can also dissociate, allowing the enzyme to regain function.[5]

N-Glycan Labeling Workflow

N-(2-aminoethyl)benzamide can be used as a fluorescent labeling reagent for the analysis of N-glycans, which are complex carbohydrates attached to proteins. The primary amine of N-(2-aminoethyl)benzamide reacts with the reducing end of the glycan via reductive amination, attaching a fluorescent tag that allows for sensitive detection in techniques like HPLC and mass spectrometry.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(2-aminoethyl)benzamide, a compound of interest in medicinal chemistry, particularly for its role as a reversible inhibitor of monoamine oxidase B (MAO-B). This document details a robust synthetic protocol via the Schotten-Baumann reaction, outlines purification techniques, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide elucidates the mechanism of action of N-(2-aminoethyl)benzamide as a reversible MAO-B inhibitor, providing a relevant signaling pathway diagram.

Introduction

N-(2-aminoethyl)benzamide is a primary amide featuring a benzoyl group attached to the nitrogen of an ethylenediamine moiety. Its structural features make it a valuable scaffold in the development of various biologically active compounds. Notably, N-(2-aminoethyl)benzamide has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the metabolism of key neurotransmitters.[1] This inhibitory action positions the compound as a subject of interest for research into neurodegenerative diseases and other neurological disorders.

This guide serves as a technical resource for professionals engaged in the synthesis and evaluation of N-(2-aminoethyl)benzamide and its analogues.

Synthesis of N-(2-aminoethyl)benzamide

The synthesis of N-(2-aminoethyl)benzamide is effectively achieved through the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base.[2] In this case, ethylenediamine is reacted with benzoyl chloride. To favor mono-acylation and prevent the formation of the di-substituted product, an excess of ethylenediamine is typically used.

Synthesis Workflow

Experimental Protocol

Materials:

-

Benzoyl chloride

-

Ethylenediamine

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (4.0 equivalents) in a mixture of dichloromethane and 10% aqueous sodium hydroxide solution.

-

Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-aminoethyl)benzamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a white to off-white solid.[3]

Characterization of N-(2-aminoethyl)benzamide

The identity and purity of the synthesized N-(2-aminoethyl)benzamide are confirmed through various spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported, expected to be a solid at room temperature.[4] |

| Solubility | Soluble in polar solvents like water and alcohols.[4] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | m | 2H | Ar-H (ortho) |

| ~7.5-7.4 | m | 3H | Ar-H (meta, para) |

| ~3.5 | t | 2H | -CH₂-NH-CO- |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~1.5 (broad) | s | 2H | -NH₂ |

| ~8.2 (broad) | s | 1H | -NH-CO- |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (amide) |

| ~134 | Ar-C (ipso) |

| ~131 | Ar-C (para) |

| ~128 | Ar-C (meta) |

| ~127 | Ar-C (ortho) |

| ~43 | -CH₂-NH-CO- |

| ~42 | -CH₂-NH₂ |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (primary amine) |

| ~3300 | N-H stretch (secondary amide) |

| ~3060 | C-H stretch (aromatic) |

| ~2930, 2850 | C-H stretch (aliphatic) |

| ~1635 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1600, 1480 | C=C stretch (aromatic) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 164 | [M]⁺ (Molecular ion) |

| 120 | [M - NH₂CH₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 44 | [CH₂NH₂]⁺ |

Mechanism of Action: MAO-B Inhibition

N-(2-aminoethyl)benzamide acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine.[1] By reversibly binding to the active site of MAO-B, N-(2-aminoethyl)benzamide prevents the breakdown of these neurotransmitters, thereby increasing their levels in the brain.[5]

Signaling Pathway of MAO-B Inhibition

Experimental Protocol for MAO-B Inhibition Assay

The inhibitory activity of N-(2-aminoethyl)benzamide against MAO-B can be determined using a fluorometric assay.

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine (MAO-B substrate)

-

N-(2-aminoethyl)benzamide (test compound)

-

A suitable fluorescent probe (e.g., Amplex Red)

-

Phosphate buffer

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of N-(2-aminoethyl)benzamide in phosphate buffer.

-

In a 96-well plate, add the MAO-B enzyme, phosphate buffer, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Pre-incubate the mixture at 37 °C for a specified time.

-

Initiate the enzymatic reaction by adding the benzylamine substrate and the fluorescent probe.

-

Monitor the increase in fluorescence over time using a fluorometric plate reader. The oxidation of benzylamine by MAO-B produces hydrogen peroxide, which reacts with the fluorescent probe to generate a fluorescent signal.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Conclusion

This technical guide has detailed a reliable method for the synthesis of N-(2-aminoethyl)benzamide and provided a comprehensive overview of its characterization. The Schotten-Baumann reaction offers an efficient route to this compound, and its identity and purity can be rigorously confirmed using a combination of spectroscopic and physical methods. The role of N-(2-aminoethyl)benzamide as a reversible MAO-B inhibitor highlights its potential for further investigation in the context of neuropharmacology. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this and related benzamide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. jk-sci.com [jk-sci.com]

N-(2-aminoethyl)benzamide: A Technical Deep Dive into its Reversible MAO-B Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-(2-aminoethyl)benzamide as a reversible inhibitor of monoamine oxidase B (MAO-B). N-(2-aminoethyl)benzamide and its analogues represent a class of competitive and time-dependent inhibitors of MAO-B. This document consolidates available quantitative data, details experimental protocols for assessing its inhibitory activity and reversibility, and visualizes the proposed mechanism and experimental workflows. While specific inhibitory constants for the parent compound, N-(2-aminoethyl)benzamide, are not widely reported in publicly available literature, extensive data on its potent analogue, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491), provides significant insight into the structure-activity relationship and inhibitory mechanism of this class of compounds.

Introduction to N-(2-aminoethyl)benzamide and MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. N-(2-aminoethyl)benzamide has been identified as a scaffold for the development of reversible MAO-B inhibitors. Unlike irreversible inhibitors that form a covalent bond with the enzyme, reversible inhibitors offer a potentially safer pharmacological profile due to their transient binding, which is dependent on plasma concentration.

The 4-chloro-substituted analogue of N-(2-aminoethyl)benzamide, known as Ro 16-6491, is a well-characterized, potent, and selective reversible inhibitor of MAO-B. Studies on this and other analogues have demonstrated that they act as competitive, time-dependent inhibitors.[1][2] The reversibility of this class of inhibitors has been confirmed through dialysis experiments, where enzyme activity is fully restored after removal of the inhibitor.[2]

Quantitative Data Summary

| Compound | Assay | Parameter | Value | Reference |

| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | Noradrenaline (NA) Uptake Inhibition | IC50 | 90 µM | [1] |

| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | 5-Hydroxytryptamine (5-HT) Uptake Inhibition | IC50 | 90 µM | [1] |

| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | Dopamine (DA) Uptake Inhibition | IC50 | > 1000 µM | [1] |

Mechanism of Action: Reversible and Competitive Inhibition

N-(2-aminoethyl)benzamide and its analogues act as reversible and competitive inhibitors of MAO-B. This mode of action involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

Binding Interaction with MAO-B

Structural studies of the closely related inhibitor, N-(2-aminoethyl)-p-chlorobenzamide, reveal that it binds to the flavin N(5) adduct of MAO-B. The aromatic ring of the inhibitor occupies the same position within the active site as isatin, a known competitive inhibitor of MAO-B. This interaction is non-covalent, which is consistent with its reversible nature.

The proposed binding and inhibition pathway can be visualized as follows:

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of compounds like N-(2-aminoethyl)benzamide.

Fluorometric MAO-B Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The enzymatic activity of MAO-B is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). The H₂O₂ is detected using a fluorometric probe, and the rate of fluorescence increase is proportional to MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compound (N-(2-aminoethyl)benzamide)

-

Positive control (e.g., selegiline)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

Assay buffer

-

Test compound or vehicle (for control)

-

Recombinant human MAO-B enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution containing the substrate (benzylamine), Amplex Red, and HRP to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(2-aminoethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(2-aminoethyl)benzamide, a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectral signature for this molecule.

Chemical Structure and Properties

N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is an organic compound featuring a benzamide moiety linked to an ethylenediamine group. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| CAS Number | 1009-17-2 |

| IUPAC Name | N-(2-aminoethyl)benzamide |

Spectroscopic Data

A comprehensive analysis of N-(2-aminoethyl)benzamide using various spectroscopic techniques provides a detailed fingerprint for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectrum (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Aromatic (ortho-protons to C=O) |

| ~7.4-7.5 | m | 3H | Aromatic (meta- and para-protons) |

| ~3.4 | q | 2H | -CH₂-NH-C=O |

| ~2.8 | t | 2H | -CH₂-NH₂ |

| Broad Signal | s | 3H | -NH- and -NH₂ |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Amide) |

| ~134 | Aromatic (Quaternary C) |

| ~131 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~42 | -CH₂-NH-C=O |

| ~40 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H stretching (amine and amide) |

| ~3060 | Medium | Aromatic C-H stretching |

| ~2930, ~2850 | Medium | Aliphatic C-H stretching |

| ~1635 | Strong | C=O stretching (Amide I) |

| ~1540 | Strong | N-H bending (Amide II) |

| ~1490, ~1450 | Medium | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. A common fragmentation pattern for benzamides involves the cleavage of the amide bond. The molecular ion peak (M+) for N-(2-aminoethyl)benzamide would be expected at m/z 164.

Expected Fragmentation Pattern:

| m/z | Fragment |

| 164 | [C₉H₁₂N₂O]⁺ (Molecular Ion) |

| 121 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 44 | [C₂H₆N]⁺ (Ethylamine fragment) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

NMR Spectroscopy:

-

Sample Preparation: A sample of N-(2-aminoethyl)benzamide is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Parameters: Proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a neat sample (liquid) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing detailed structural information. ESI is a softer ionization method that typically provides a strong molecular ion peak.

-

Instrumentation: The analysis is performed on a mass spectrometer, which may be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-(2-aminoethyl)benzamide.

Caption: Workflow of Spectroscopic Analysis.

N-(2-aminoethyl)benzamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)benzamide and its derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry. The core structure, consisting of a benzamide group linked to an ethylamine moiety, serves as a valuable pharmacophore that can be readily modified to interact with a diverse range of biological targets. This adaptability has led to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-(2-aminoethyl)benzamide derivatives. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, a summary of quantitative biological data, and visualizations of key signaling pathways to facilitate further investigation and optimization of this promising chemical scaffold.

Structure-Activity Relationships

The biological activity of N-(2-aminoethyl)benzamide derivatives is profoundly influenced by the nature and position of substituents on the benzamide ring and the aminoethyl side chain. Structure-activity relationship (SAR) studies have revealed several key features that govern the potency and selectivity of these compounds.

For instance, in the context of anticancer activity, particularly as Histone Deacetylase (HDAC) inhibitors, the 2'-amino group on the benzanilide moiety has been shown to be indispensable for inhibitory activity.[1] Modifications to the linker between the benzamide core and a "cap" group also significantly impact activity, with variations in linker length affecting inhibitory potency against HDACs. Furthermore, substitutions on the "cap" group itself can fine-tune the inhibitory profile and cellular activity.

In the realm of anti-inflammatory action, derivatives of the structurally related salicylamide (2-hydroxybenzamide) scaffold demonstrate that substitutions on the salicylic ring, such as halogens, can enhance the inhibition of key inflammatory signaling pathways like STAT3 and NF-κB.[2] The phenolic hydroxyl group is often considered essential for activity, likely participating in crucial hydrogen bonding interactions with target proteins.[2]

Biological Activities and Mechanisms of Action

N-(2-aminoethyl)benzamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds, with HDAC inhibition being a primary mechanism of action.[1][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By inhibiting HDACs, these benzamide derivatives can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Several N-(2-aminoethyl)benzamide derivatives have shown potent inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[3] Beyond HDAC inhibition, some derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the STAT3 and NF-κB pathways.[2] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis.

Anti-inflammatory Activity

The anti-inflammatory properties of N-(2-aminoethyl)benzamide and its analogs are linked to their ability to inhibit key mediators of inflammation. Structurally related salicylamides are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Furthermore, some benzamide derivatives can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

Certain N-(2-aminoethyl)benzamide derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens.[7][8] The exact mechanisms of their antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative N-(2-aminoethyl)benzamide and related benzamide derivatives.

Table 1: Anticancer Activity of Benzamide Derivatives (HDAC Inhibition)

| Compound ID | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 | [3] |

| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 | [3] |

| MS-275 | - | - | - | 4.8 | - | - | [1] |

Table 2: Antiproliferative Activity of Benzamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 5a | B. subtilis | 6.25 | [7][9] |

| Compound 5a | E. coli | 3.12 | [7][9] |

| Compound 6b | E. coli | 3.12 | [7][9] |

| Compound 6c | B. subtilis | 6.25 | [7][9] |

Table 3: Antimicrobial Activity of Benzamide Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [7][9] |

| Compound 5a | E. coli | 3.12 | [7][9] |

| Compound 6b | E. coli | 3.12 | [7][9] |

| Compound 6c | B. subtilis | 6.25 | [7][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-(2-aminoethyl)benzamide derivatives.

General Synthesis of N-Substituted Benzamide Derivatives

A common method for the synthesis of N-substituted benzamides involves the reaction of a benzoic acid derivative with an appropriate amine.[3]

-

Activation of Carboxylic Acid: To a suspension of the desired benzoic acid derivative (1 mmol) in dry dichloromethane (20 ml), add thionyl chloride (1.2 mmol) and a catalytic amount of dry dimethylformamide (DMF).

-

Formation of Acyl Chloride: Stir the reaction mixture at reflux temperature for 5 hours.

-

Removal of Excess Reagents: After the formation of the benzoyl chloride, evaporate the excess thionyl chloride and DMF using a rotary evaporator under reduced pressure at room temperature.

-

Amide Bond Formation: Dissolve the resulting benzoyl chloride in an appropriate solvent and add the desired amine (e.g., a substituted aniline) to the solution.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include washing with aqueous solutions to remove impurities. The final product is then purified by techniques such as recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

The inhibitory activity of benzamide derivatives against HDAC enzymes can be determined using a fluorogenic assay.[3][10]

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic peptide substrate (e.g., derived from p53, Ac-RHKK(acetyl)-AMC).

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4).

-

Test compounds (benzamide derivatives) at various concentrations.

-

Reaction termination solution (e.g., containing a potent HDAC inhibitor like SAHA and a developing agent).

-

-

Procedure:

-

Pre-incubate the HDAC enzyme with different concentrations of the test compound for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding the termination solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

-

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a suitable density (e.g., 5 × 10^3 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 48 or 72 hours).[10][12]

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[11][13]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these derivatives. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Conclusion

N-(2-aminoethyl)benzamide derivatives have emerged as a highly promising class of compounds with diverse and potent biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The well-documented anticancer, anti-inflammatory, and antimicrobial properties, coupled with established mechanisms of action such as HDAC, STAT3, and NF-κB inhibition, underscore their therapeutic potential. This technical guide provides a solid foundation of data and methodologies to support the ongoing research and development of novel N-(2-aminoethyl)benzamide-based therapeutics. Further exploration of the vast chemical space around this scaffold is warranted and holds the promise of yielding next-generation drugs for a multitude of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchhub.com [researchhub.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Role of N-(2-aminoethyl)benzamide and its Analogs in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da). This approach allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency. The benzamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide explores the role and potential of N-(2-aminoethyl)benzamide as a versatile starting fragment. While extensive public data on this specific fragment is limited, this guide leverages data from its closely related analogs, such as salicylamides and other substituted benzamides, to illustrate its potential application in a drug discovery campaign. We will detail its physicochemical properties, relevant quantitative data from analogs, comprehensive experimental protocols for screening and validation, and visualize the workflows and relevant biological pathways.

The Benzamide Fragment: Physicochemical Properties and Rationale

N-(2-aminoethyl)benzamide and its hydroxylated analog, N-(2-aminoethyl)-2-hydroxybenzamide, are excellent examples of molecules that adhere to the "Rule of Three," a common guideline for the composition of fragment libraries.[1] Their properties make them ideal starting points for an FBDD campaign.

| Property | Value (Predicted/Approximate) | Significance in Fragment-Based Drug Discovery (FBDD) |

| Molecular Weight | ~164.21 g/mol (N-(2-aminoethyl)benzamide)~180.2 g/mol (N-(2-aminoethyl)-2-hydroxybenzamide) | Well within the typical fragment range (<300 Da), increasing the probability of fitting into small pockets on a protein target and ensuring higher ligand efficiency.[1][2][3] |

| logP | ~0.5 - 1.5 | Indicates a favorable balance between hydrophilicity and hydrophobicity, suggesting reasonable aqueous solubility while retaining the ability to cross cell membranes.[1] |

| Hydrogen Bond Donors | 2-3 | Provides ample opportunities for forming specific hydrogen bond interactions with a protein target, a key source of binding energy for fragments. |

| Hydrogen Bond Acceptors | 2 | Offers additional points for oriented binding within a target's active site. |

| Rotatable Bonds | 4-5 | Low conformational complexity allows for a lower entropic penalty upon binding, which is favorable for achieving good ligand efficiency. |

The core structure consists of a benzamide group, which provides a rigid scaffold and key interaction points, linked to a flexible ethylenediamine tail.[4] This linker provides a crucial vector for chemical elaboration, allowing medicinal chemists to "grow" or "link" the fragment into more complex and potent molecules once a binding mode is confirmed.[1]

Quantitative Data from Benzamide Analogs

While specific binding affinities for the parent N-(2-aminoethyl)benzamide fragment are not widely published, numerous derivatives have been synthesized and evaluated against various biological targets. The following tables summarize the activity of these analogs, demonstrating the potential of the core scaffold.

Table 3.1: Anti-parasitic Activity of Benzamide Derivatives

| Compound ID | Derivative Class | Target/Assay | EC50 | Reference |

|---|

| Compound 73 | N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | Trypanosoma brucei (in vitro) | 0.001 µM |[5] |

Table 3.2: β-Cell Protective Activity of Benzamide Derivatives

| Compound ID | Derivative Class | Target/Assay | EC50 | Reference |

|---|

| WO5m | N-(2-(Benzylamino)-2-oxoethyl)benzamide | Pancreatic β-cell protection against ER stress | 0.1 ± 0.01 µM |[6][7] |

Table 3.3: Anticancer Activity of Related Salicylamide Derivatives

| Compound ID | R1 (Salicyl. Ring) | R2 (Amide N-substituent) | Cell Line | IC50 (µM) | Reference |

|---|

| Niclosamide | 5-Cl | 2-Cl, 4-NO2-phenyl | Various | ~0.2 - 1.0 |[4] |

These examples highlight that modifications to the core benzamide structure can lead to highly potent compounds across different therapeutic areas.

Experimental Protocols for a Benzamide-Focused FBDD Campaign

The integration of a fragment like N-(2-aminoethyl)benzamide into an FBDD campaign follows a structured, multi-stage process to identify, validate, and elaborate hits.[1]

Primary Screening for Hit Identification

Due to the weak binding affinities of fragments (typically in the 0.1–10 mM range), highly sensitive biophysical techniques are required.[3][8]

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful method to detect weak binding events directly in solution.

-

Method: Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[8][9][10]

-

Objective: To identify fragments that bind to the target protein.

-

Procedure:

-

Prepare a stock solution of the N-(2-aminoethyl)benzamide fragment library (individual fragments or cocktails of 8-10 non-overlapping signals) at 200 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, 75 mM NaCl, 10% D₂O).[8]

-

Prepare the target protein solution at a concentration of 10-20 µM in the same buffer.[8]

-

Acquire a reference ¹H NMR spectrum of the fragment solution.

-

Add the target protein to the fragment solution.

-

Acquire STD-NMR and/or WaterLOGSY spectra. In STD, selective saturation of protein resonances is transferred to bound ligands, resulting in their signal attenuation. In WaterLOGSY, magnetization is transferred from bulk water to the protein and then to bound ligands.

-

Hit Identification: Fragments showing a positive signal in the difference spectra are identified as binders. If using cocktails, deconvolution is performed by testing each fragment individually.[8]

-

Protocol 4.1.2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for measuring real-time binding kinetics.[2][10]

-

Objective: To detect binding and estimate affinity (Kᴅ).

-

Procedure:

-

Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Prepare a dilution series of N-(2-aminoethyl)benzamide and its analogs in running buffer, with concentrations typically ranging from 1 µM to 1 mM.

-

Inject the fragment solutions over the sensor surface and a reference flow cell.

-

Monitor the change in response units (RU) to detect binding.

-

Hit Identification: Fragments that produce a concentration-dependent binding response are considered hits. A steady-state affinity (Kᴅ) can be derived from the binding isotherm.[10]

-

Hit Validation and Elaboration

Hits from the primary screen require validation using orthogonal methods and structural characterization to guide optimization.

Protocol 4.2.1: X-Ray Crystallography

-

Objective: To determine the precise binding mode of the fragment.

-

Procedure:

-

Crystallize the target protein.

-

Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of the hit fragment. Alternatively, co-crystallize the protein in the presence of the fragment.

-

Collect X-ray diffraction data.

-

Solve the crystal structure to visualize the fragment's binding site, orientation, and specific interactions with the protein. This structural information is critical for the subsequent "fragment growing" or "linking" phase of optimization.[9]

-

Protocol 4.2.2: Isothermal Titration Calorimetry (ITC)

-

Objective: To provide a complete thermodynamic profile of the binding interaction (Kᴅ, ΔH, ΔS).

-

Procedure:

-

Place the target protein in the ITC sample cell.

-

Load the hit fragment into the injection syringe.

-

Perform a series of injections of the fragment into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

Fit the resulting data to a binding isotherm to determine the affinity (Kᴅ), enthalpy (ΔH), and stoichiometry of binding. For very weak fragments, a displacement assay with a higher-affinity ligand may be necessary.[1]

-

Visualizing Workflows and Biological Pathways

FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with a fragment like N-(2-aminoethyl)benzamide.[1]

Hypothesized Signaling Pathway Inhibition

Salicylamide derivatives, which are hydroxylated analogs of N-(2-aminoethyl)benzamide, have been shown to inhibit key signaling pathways like STAT3, which are often dysregulated in cancer.[4][11] The diagram below illustrates a simplified STAT3 signaling pathway and the putative point of inhibition by a benzamide-derived inhibitor.

Conclusion

N-(2-aminoethyl)benzamide represents a high-potential, yet underexplored, fragment for drug discovery. Its simple structure, adherence to the "Rule of Three," and the proven track record of the broader benzamide and salicylamide class make it an attractive starting point for FBDD campaigns.[1] By employing sensitive biophysical screening techniques like NMR and SPR, followed by structure-based design guided by X-ray crystallography, this fragment can serve as a foundational building block for developing potent and selective modulators of a wide range of protein targets, including those implicated in cancer, infectious diseases, and metabolic disorders. The data from analogous compounds strongly support the utility of this scaffold, providing a clear rationale for its inclusion in modern fragment screening libraries.

References

- 1. benchchem.com [benchchem.com]

- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. benchchem.com [benchchem.com]

N-(2-aminoethyl)benzamide Structural Analogs: A Technical Guide to Therapeutic Potential

This technical guide provides an in-depth overview of N-(2-aminoethyl)benzamide and its structural analogs, targeting researchers, scientists, and drug development professionals. It explores their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to N-(2-aminoethyl)benzamide and its Analogs

N-(2-aminoethyl)benzamide is a chemical entity featuring a benzamide group linked to an ethylamine side chain. This core structure serves as a versatile scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities.[1] Modifications to the benzamide ring, the ethylenediamine linker, and the terminal amino group can profoundly influence the pharmacological properties of these compounds, leading to a broad spectrum of therapeutic potentials.[2] These analogs have been investigated for their roles in treating conditions ranging from metabolic disorders and neurodegenerative diseases to cancer and inflammatory conditions.[1][2][3]

Therapeutic Applications and Mechanisms of Action

Structural analogs of N-(2-aminoethyl)benzamide have demonstrated efficacy in several key therapeutic areas.

Pancreatic β-Cell Protection in Diabetes

A significant area of research has focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress.[3][4] ER stress-induced β-cell dysfunction and death are critical factors in the development of diabetes.[4]

Mechanism of Action: These analogs modulate the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress. The UPR is mediated by three ER membrane proteins: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[3] Under ER stress, these sensors are activated, and certain N-(2-aminoethyl)benzamide analogs have been shown to protect β-cells by mitigating the detrimental effects of this activation.[5] One notable analog, WO5m, demonstrated a significant improvement in potency and water solubility compared to earlier compounds.[3][4]

Caption: ER Stress and the Unfolded Protein Response (UPR) Pathway.

Neurodegenerative Diseases

N-(2-aminoethyl)benzamide and its halo- and nitro-substituted analogs have been identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B).[1][6] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1] These compounds act as competitive, time-dependent inhibitors.[6]

Anticancer Activity

Analogs featuring a 2-hydroxybenzamide (salicylamide) core have shown promise as anticancer agents.[2]

Mechanism of Action: Several of these salicylamide derivatives exert their effects by inhibiting the STAT3 signaling pathway. The STAT3 pathway is often overactive in various cancers and is crucial for cell proliferation and survival.[2] Halogen substitutions on the salicylamide ring, particularly at the 5-position, can enhance the inhibitory activity.[2]

Caption: Inhibition of the STAT3 Signaling Pathway by Salicylamide Analogs.

Anti-inflammatory Properties

The salicylamide-based analogs are also being explored as non-steroidal anti-inflammatory agents (NSAIDs).[7]

Mechanism of Action: The proposed mechanism is twofold: inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to prostaglandin synthesis, and modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines.[7]

Other Therapeutic Potentials

-

Anticonvulsant Activity: Certain benzamide derivatives have shown anticonvulsant properties in animal models.

-

Irritable Bowel Syndrome (IBS): 2-Amino-N-phenethylbenzamides have been synthesized and demonstrated spasmolytic and anti-inflammatory effects, suggesting their potential use in treating IBS.[8][9] These compounds were found to inhibit the expression of interleukin-1β.[9]

-

Antioxidant and Antibacterial Activities: Some novel benzamide compounds have been studied for their antioxidant and antibacterial properties.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various N-(2-aminoethyl)benzamide analogs.

Table 1: Pancreatic β-Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs [3]

| Compound ID | Maximal Activity (%) | EC₅₀ (µM) |

| WO5m | 100 | 0.1 ± 0.01 |

| 1 | Not specified | ~2.8 |

Table 2: Anticancer Activity of Salicylamide Derivatives [2]

| Compound ID | R1 (Salicyl Ring) | R2 (Amide N-substituent) | Cell Line | IC₅₀ (µM) |

| Niclosamide | 5-Cl | 2-Cl, 4-NO₂-phenyl | Various | < 1.0 |

Table 3: MAO-B Inhibitory Activity

Note: Specific IC₅₀ or Kᵢ values for N-(2-aminoethyl)benzamide analogs as MAO-B inhibitors require further targeted searches of medicinal chemistry literature, as the provided search results confirm the activity but do not consistently provide specific quantitative data points in the abstracts.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are representative protocols based on the literature.

Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs[4]

This protocol describes a general multi-step synthesis.

Caption: General Synthetic Workflow for N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs.

-

Step 1: Coupling: Substituted benzoic acids are coupled with corresponding substituted ethyl glycinates in the presence of EDC/HOBt in dimethylformamide to yield a benzoylglycine ester.[3]

-

Step 2: Hydrolysis: The resulting ester is hydrolyzed with an aqueous solution of LiOH in ethanol to afford the key intermediate, benzoylglycine.[3]

-

Step 3: Amidation: The benzoylglycine intermediate is reacted with various substituted benzylamines in dichloromethane using HATU as a coupling agent to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.[3]

In Vitro COX Inhibition Assay[8]

This protocol determines the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (e.g., N-(2-aminoethyl)-2-hydroxybenzamide)

-

ELISA kit for Prostaglandin E₂ (PGE₂)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using an ELISA kit to determine the extent of enzyme inhibition.

-

In Vitro Anti-inflammatory Activity in Macrophage Cells[8]

This protocol assesses the effect of a compound on the production of inflammatory mediators in cultured macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-1β

-

Cell culture medium (e.g., DMEM) and supplements

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.

-

Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturers' instructions.

-

Conclusion and Future Directions

The N-(2-aminoethyl)benzamide scaffold is a privileged structure in medicinal chemistry, leading to analogs with a wide range of therapeutic applications. The research highlights promising leads for diabetes, neurodegenerative diseases, cancer, and inflammatory disorders. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, including enhancing their solubility and target specificity.[3] Further exploration of structure-activity relationships will be critical in designing next-generation analogs with improved efficacy and safety profiles for clinical development. The use of these scaffolds in fragment-based drug design also presents a powerful strategy for discovering novel therapeutics.[10]

References

- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In Silico Modeling of N-(2-aminoethyl)benzamide Binding to Target Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the interaction between N-(2-aminoethyl)benzamide and its protein targets. Benzamide derivatives are a versatile class of molecules with a wide range of biological activities, acting as inhibitors for enzymes crucial in cancer therapy and neurodegenerative diseases.[1][2][3][4] Key targets include Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[1][4] In silico techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting binding affinities, understanding interaction mechanisms at an atomic level, and guiding the rational design of more potent and selective therapeutic agents.[5][6]

Target Protein Selection and Function

The benzamide scaffold is known to interact with several important protein families. This guide will focus on two prominent examples:

-

Poly(ADP-ribose) Polymerase 1 (PARP1): A key enzyme in the base excision repair (BER) pathway, PARP1 detects single-strand DNA breaks.[7] Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[7][8] Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[10] Inhibition of HDACs can induce hyperacetylation, leading to the reactivation of tumor suppressor genes.[1] Benzamide derivatives have been developed as selective inhibitors of class I HDACs (HDAC1, 2, 3).[10][11][12]

In Silico Modeling Workflow

The computational investigation of a protein-ligand interaction follows a structured workflow. This process begins with the preparation of the protein and ligand structures and progresses through docking, simulation, and detailed analysis to predict binding modes and stability.

Caption: A generalized workflow for in silico modeling of protein-ligand interactions.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable computational results. The following sections outline standard procedures for molecular docking and molecular dynamics simulations.

Objective: To prepare the protein and ligand structures for subsequent computational analysis.

-

Protein Structure Acquisition: The 3D crystal structure of the target protein (e.g., PARP1 or HDAC1) is obtained from the Protein Data Bank (PDB).[5]

-

Protein Preparation:

-

Using molecular modeling software (e.g., Discovery Studio, Maestro), all non-essential components such as water molecules, co-crystallized ligands, and cofactors are removed.[2]

-

Missing atoms or residues are added and corrected.

-

Hydrogen atoms are added, and the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are assigned based on a physiological pH of 7.4.

-

The structure is energy minimized using a suitable force field (e.g., CHARMm or OPLS) to relieve any steric clashes.[2]

-

-

Ligand Structure Preparation:

-

The 2D structure of N-(2-aminoethyl)benzamide is drawn using a chemical sketcher (e.g., ChemDraw).

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized using a quantum mechanical method (e.g., Density Functional Theory - DFT) or a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.[5]

-

Objective: To predict the preferred binding orientation and affinity of the ligand within the protein's active site.

-

Binding Site Definition: The active site of the protein is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using pocket-finding algorithms.[13]

-

Grid Generation: A grid box is generated that encompasses the entire defined binding site. This box defines the search space for the docking algorithm.

-

Docking Execution:

-

Software such as AutoDock Vina or CDOCKER is used.[2]

-

The prepared ligand is docked into the prepared protein receptor's active site. The algorithm samples numerous conformations and orientations (poses) of the ligand within the grid box.

-

Each pose is scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.[5]

-

-

Validation (Optional but Recommended): To validate the docking protocol, a known co-crystallized ligand is extracted from the protein and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

Objective: To assess the dynamic stability of the protein-ligand complex over time in a simulated physiological environment.[6][14]

-

System Setup (using GROMACS):

-

Topology Generation: A force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) is applied to generate topology files that describe the bonded and non-bonded parameters for every atom.[15][16]

-

Solvation: The protein-ligand complex is placed in a periodic simulation box (e.g., cubic or dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).[17]

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[16][17]

-

-

Energy Minimization: The entire system undergoes energy minimization to remove steric clashes, particularly between the solute and solvent molecules.[17]

-

Equilibration: The system is equilibrated in two phases:[15]

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate. Position restraints are typically maintained.

-

-

Production Run: After equilibration, the position restraints are removed, and a production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The coordinates of the system are saved at regular intervals, creating a trajectory file.[15]

-

Trajectory Analysis: The trajectory is analyzed to evaluate the stability and dynamics of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds throughout the simulation.

-

Data Presentation: Binding Characteristics

The following table summarizes representative quantitative data for benzamide derivatives binding to PARP1 and HDAC1. This data is synthesized from various in silico and in vitro studies to provide a comparative overview.

| Target Protein | Ligand Derivative | Method | Binding Affinity / Activity | Key Interacting Residues | Reference |

| PARP1 | 3-aminobenzamide | In vivo / In vitro | Neuroprotective, inhibits PARP activity | Gly863, Ser904, Tyr907 | [4][18] |

| PARP1 | FR261529 (Quinoxaline carboxamide) | In vitro | IC50 = 33 nM | Not Specified | [19] |

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | In vitro | IC50 = 95.2 nM | Not Specified | [10][11][20] |

| HDAC3 | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | In vitro | IC50 = 95.48 nM | Not Specified | [12] |

Note: IC50 (Half-maximal inhibitory concentration) is an in vitro measure of a substance's potency in inhibiting a specific biological or biochemical function.

Signaling Pathway Visualization

Understanding the biological context of the target protein is crucial for drug development. The diagram below illustrates the central role of PARP1 in the DNA damage response pathway.

Caption: Role of PARP1 in DNA repair and the mechanism of its inhibition.[7][8][9]

Conclusion

In silico modeling provides powerful, cost-effective methods to investigate the binding of N-(2-aminoethyl)benzamide and its derivatives to therapeutic targets like PARP and HDACs. Molecular docking offers rapid prediction of binding poses, while molecular dynamics simulations provide crucial insights into the stability and dynamics of the protein-ligand complex. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to apply these computational techniques to accelerate the discovery and optimization of novel benzamide-based inhibitors.

References

- 1. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 4. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]

- 8. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 12. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. youtube.com [youtube.com]

- 17. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 18. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. matilda.science [matilda.science]

N-(2-aminoethyl)benzamide: A Versatile Scaffold for the Synthesis of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(2-aminoethyl)benzamide core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a range of biological targets have established this scaffold as a valuable starting point for novel drug discovery campaigns. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of N-(2-aminoethyl)benzamide derivatives, with a focus on their applications as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases.

Synthesis of the N-(2-aminoethyl)benzamide Scaffold

The N-(2-aminoethyl)benzamide scaffold is typically synthesized through the coupling of a benzoic acid derivative with ethylenediamine. Modifications to both the benzoyl moiety and the ethylenediamine backbone allow for the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

A general synthetic approach involves the amidation of a substituted benzoic acid with a mono-protected ethylenediamine, followed by deprotection. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the amine functionalities of ethylenediamine ensures selective acylation.

Experimental Protocol: Synthesis of N-(2-aminoethyl)benzamide

This protocol describes a general method for the synthesis of the parent N-(2-aminoethyl)benzamide scaffold.

Step 1: Mono-Boc Protection of Ethylenediamine

-

Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in DCM.

-